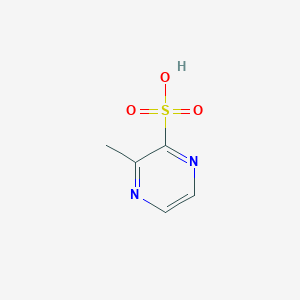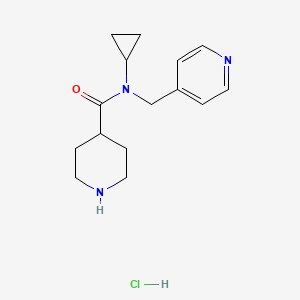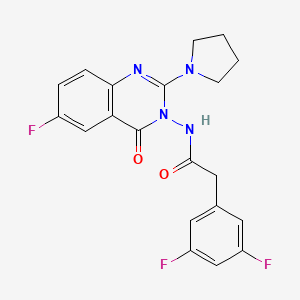
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is a complex organic compound that features a combination of chlorophenyl, phenyl, and pyridyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. A common approach might include:
Grignard Reaction: Reacting 3-chlorobenzyl chloride with magnesium to form a Grignard reagent.
Addition Reaction: Adding the Grignard reagent to a ketone or aldehyde containing the phenyl and pyridyl groups.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through advanced purification techniques.
化学反应分析
Types of Reactions
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizing halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems or as a potential drug candidate.
Medicine: Investigating its pharmacological properties and therapeutic potential.
Industry: Exploring its use in materials science or as a component in specialized chemical products.
作用机制
The mechanism of action for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
1,1-Diphenyl-2-picrylhydrazyl: Known for its use as a stable free radical in various chemical reactions.
2,2-Diphenyl-1-picrylhydrazyl: Another stable free radical with applications in chemistry.
Uniqueness
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is unique due to the presence of both chlorophenyl and pyridyl groups, which can impart distinct chemical and physical properties compared to other similar compounds.
属性
CAS 编号 |
56501-81-6 |
|---|---|
分子式 |
C25H19Cl2NO |
分子量 |
420.3 g/mol |
IUPAC 名称 |
1,1-bis(3-chlorophenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C25H19Cl2NO/c26-21-12-6-10-19(16-21)25(29,20-11-7-13-22(27)17-20)24(18-8-2-1-3-9-18)23-14-4-5-15-28-23/h1-17,24,29H |
InChI 键 |
RUTQHPLSGOQDRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)(C4=CC(=CC=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)

![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)



